molecular formula C20H21N3O2 B2584042 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 590355-38-7

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide

Cat. No.: B2584042
CAS No.: 590355-38-7
M. Wt: 335.407
InChI Key: VFOHERJWIHWHMD-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an isopropoxyphenyl group attached to a quinoline core, and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative is reacted with an alkyl halide under basic conditions.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, phenol derivatives, and other nucleophiles.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

    Biology: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating infectious diseases and cancer.

    Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxyphenylquinoline: A similar compound with a quinoline core and an isopropoxyphenyl group but lacking the carbohydrazide functional group.

    6-Methylquinoline-4-carbohydrazide: A compound with a quinoline core and a carbohydrazide group but lacking the isopropoxyphenyl group.

Uniqueness

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide is unique due to the presence of both the isopropoxyphenyl and carbohydrazide functional groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s potential as a versatile building block for the synthesis of new derivatives with improved biological activities and industrial applications.

Properties

IUPAC Name

6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)25-15-7-5-14(6-8-15)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHERJWIHWHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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